![molecular formula C14H20N2O B4674321 N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B4674321.png)
N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide
Overview
Description
N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide, also known as NEP, is a synthetic compound that belongs to the class of psychoactive substances. It is a research chemical that has gained popularity among scientists due to its potential therapeutic effects. NEP is classified as a stimulant and is structurally similar to other psychoactive compounds such as cathinones and amphetamines.
Mechanism of Action
The exact mechanism of action of N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Furthermore, N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to increase the levels of glucose and lactate in the blood, which may be indicative of increased metabolic activity.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. Furthermore, N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation of N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide is its potential for abuse. As a psychoactive compound, N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide may be subject to misuse and may have addictive properties.
Future Directions
There are numerous future directions for research on N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide. One area of interest is its potential as a treatment for ADHD and other attention disorders. Furthermore, N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide may have potential as an antidepressant and may be useful in the treatment of depression. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide and its potential therapeutic effects.
Scientific Research Applications
N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have stimulant properties and may be useful in the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Furthermore, N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have potential antidepressant effects and may be useful in the treatment of depression.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-pyrrolidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-12-7-3-4-8-13(12)15-14(17)11-16-9-5-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDUQAQZNJEEJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethylphenyl)-2-(pyrrolidin-1-YL)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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